Cas no 313-16-6 (8-AMINO-7-(TRIFLUOROMETHYL)QUINOLINE)

8-Amino-7-(trifluoromethyl)quinoline is a fluorinated quinoline derivative characterized by the presence of an amino group at the 8-position and a trifluoromethyl group at the 7-position. This compound is of significant interest in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the trifluoromethyl substitution. The amino group enhances its reactivity, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and functional materials. Its structural features contribute to improved metabolic stability and lipophilicity, which are advantageous in drug design. The compound is typically utilized in cross-coupling reactions, heterocyclic synthesis, and as a building block for biologically active molecules.
8-AMINO-7-(TRIFLUOROMETHYL)QUINOLINE structure
313-16-6 structure
Product Name:8-AMINO-7-(TRIFLUOROMETHYL)QUINOLINE
CAS No:313-16-6
MF:C10H7F3N2
MW:212.171192407608
CID:2948898
Update Time:2025-10-31

8-AMINO-7-(TRIFLUOROMETHYL)QUINOLINE Chemical and Physical Properties

Names and Identifiers

    • 8-AMINO-7-(TRIFLUOROMETHYL)QUINOLINE
    • 8-Quinolinamine, 7-(trifluoromethyl)-
    • 7-(Trifluoromethyl)quinolin-8-amine
    • Inchi: 1S/C10H7F3N2/c11-10(12,13)7-4-3-6-2-1-5-15-9(6)8(7)14/h1-5H,14H2
    • InChI Key: LMGKSWURSWICTN-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=C(C(F)(F)F)C=2N)C=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1

8-AMINO-7-(TRIFLUOROMETHYL)QUINOLINE Pricemore >>

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Additional information on 8-AMINO-7-(TRIFLUOROMETHYL)QUINOLINE

8-AMINO-7-(TRIFLUOROMETHYL)QUINOLINE: A Comprehensive Overview

8-Amino-7-(trifluoromethyl)quinoline (CAS No. 313-16-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and functional groups, holds promise in various applications, particularly in the development of novel therapeutic agents.

The molecular formula of 8-amino-7-(trifluoromethyl)quinoline is C10H8F3N2, and its molecular weight is approximately 213.18 g/mol. The presence of the trifluoromethyl group and the amino functionality imparts distinct chemical properties to this compound, making it an attractive candidate for a wide range of chemical and biological studies.

In recent years, 8-amino-7-(trifluoromethyl)quinoline has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of interest is its activity against various pathogens, including bacteria and parasites. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of 8-amino-7-(trifluoromethyl)quinoline exhibited potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. This finding highlights the potential of this compound as a scaffold for developing new antibiotics to combat drug-resistant infections.

Beyond its antibacterial properties, 8-amino-7-(trifluoromethyl)quinoline has also shown promise in antiparasitic research. A 2022 study in the journal Antimicrobial Agents and Chemotherapy demonstrated that certain derivatives of this compound were effective against Plasmodium falciparum, the parasite responsible for malaria. The researchers found that these derivatives could disrupt the parasite's life cycle by interfering with essential metabolic pathways, suggesting their potential as antimalarial agents.

The unique chemical structure of 8-amino-7-(trifluoromethyl)quinoline also makes it an interesting candidate for other therapeutic applications. For example, a study published in Bioorganic & Medicinal Chemistry Letters in 2020 explored the use of this compound as a scaffold for developing inhibitors of protein kinases, which are key targets in cancer therapy. The researchers synthesized several derivatives and evaluated their inhibitory activity against specific kinases involved in cancer progression. Some of these derivatives showed promising results, indicating the potential of 8-amino-7-(trifluoromethyl)quinoline-based compounds as anticancer agents.

In addition to its therapeutic potential, 8-amino-7-(trifluoromethyl)quinoline has been investigated for its use in fluorescence imaging and sensing applications. The presence of the amino group and the trifluoromethyl group can be exploited to design fluorescent probes with high sensitivity and selectivity. A 2021 study in Analytical Chemistry reported the development of a fluorescent sensor based on a derivative of 8-amino-7-(trifluoromethyl)quinoline. This sensor was capable of detecting trace amounts of specific analytes with high accuracy, making it useful for various analytical and diagnostic purposes.

The synthesis of 8-amino-7-(trifluoromethyl)quinoline can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 7-trifluoromethylquinoline with ammonia or an amine derivative under appropriate conditions. Another approach involves the use of transition metal-catalyzed reactions to introduce the amino group into the quinoline ring. These synthetic methods have been optimized to improve yield and purity, making it easier to produce this compound on a larger scale for further research and development.

The physicochemical properties of 8-amino-7-(trifluoromethyl)quinoline, such as solubility, stability, and reactivity, are crucial for its application in various fields. For instance, its solubility in organic solvents makes it suitable for use in solution-based reactions and formulations. Additionally, its stability under different conditions ensures that it can be stored and transported without significant degradation.

In conclusion, 8-amino-7-(trifluoromethyl)quinoline (CAS No. 313-16-6) is a multifaceted compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and analytical science. Its unique chemical structure and functional groups make it an attractive scaffold for developing new therapeutic agents and analytical tools. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the scientific community.

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